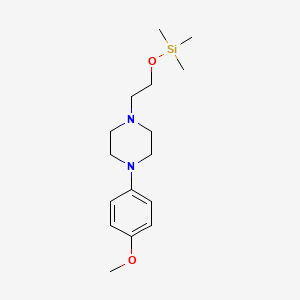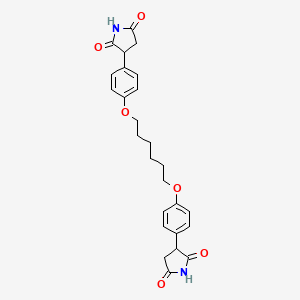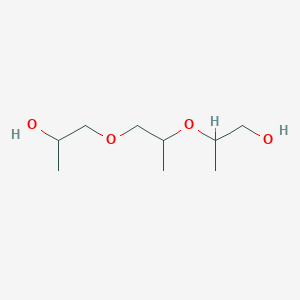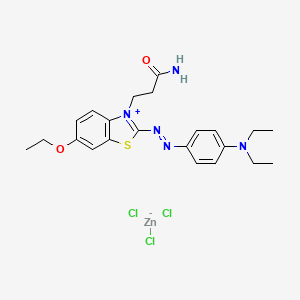
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a compound belonging to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications. This compound, in particular, has a unique structure that includes an imidazoline head group, a hydrocarbon tail, and a pendant group, making it an effective cationic surfactant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the condensation of 2-hydroxyethyl-ethylenediamine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazoline structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydrocarbon tail can be oxidized under specific conditions.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazoline compounds, and substituted imidazolines with modified functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant in various formulations. Its unique structure allows it to reduce surface tension and improve the stability of emulsions .
Biology
In biological research, it is used as a model compound to study the interactions of cationic surfactants with biological membranes. Its ability to form micelles makes it useful in studying membrane dynamics .
Medicine
Industry
Industrially, it is used in formulations for fabric softeners, hair conditioners, and other personal care products. Its cationic nature makes it effective in binding to negatively charged surfaces, providing conditioning and softening effects .
Mécanisme D'action
The mechanism of action of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with negatively charged surfaces. The cationic imidazoline head group binds to these surfaces, reducing surface tension and forming stable emulsions. This interaction is crucial in its applications as a surfactant and conditioning agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyethyl imidazolines: These compounds have similar structures but differ in the length and saturation of the hydrocarbon tail.
Fatty amine salts: These are also cationic surfactants but lack the imidazoline ring structure.
Quaternary ammonium compounds: These compounds have a quaternary nitrogen atom but differ in their overall structure and properties.
Uniqueness
The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of an imidazoline ring, a hydrocarbon tail, and a hydroxyethyl group. This structure provides it with superior surfactant properties, making it highly effective in various applications .
Propriétés
Numéro CAS |
94113-75-4 |
|---|---|
Formule moléculaire |
C26H52N2O5S |
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
2-[3-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
Clé InChI |
FKWUKIQLDIORHQ-AFEZEDKISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


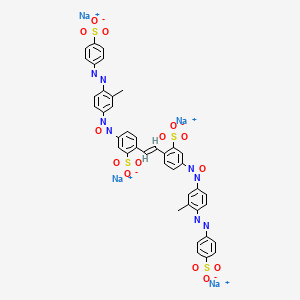


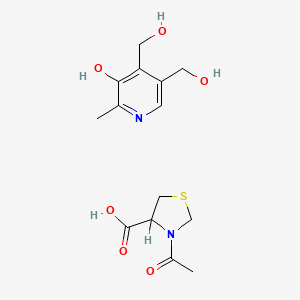
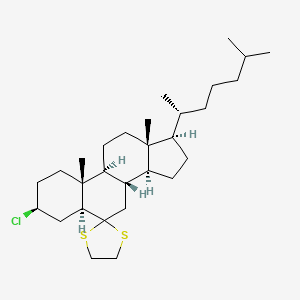
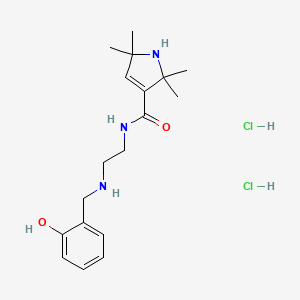
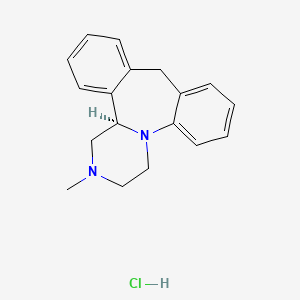
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

